Mipracetin

5-HT1A Receptor Binding Affinity Serotonergic Psychedelics

For precise 5-HT2A pharmacology studies. Mipracetin (4-AcO-MiPT) is a critical tool compound with a unique N-methyl-N-isopropyl 4-acetoxy architecture, offering superior 5-HT2A selectivity over 5-HT1A and SERT versus 4-MeO-MiPT analogs. It is essential for reproducible SAR, DMPK prodrug investigations, and forensic NPS reference standard development. Its distinct binding profile eliminates confounding variables present in generic 4-substituted tryptamines.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 1024612-25-6
Cat. No. B565401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMipracetin
CAS1024612-25-6
Synonyms4-Acetate 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol; 
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
InChIInChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3
InChIKeyCIDMXLOVFPIHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mipracetin (4-AcO-MiPT) CAS 1024612-25-6: Scientific Procurement Baseline for a Psychedelic Tryptamine Research Tool


Mipracetin, formally designated as 3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl acetate and synonymously known as 4-AcO-MiPT, is a synthetic substituted tryptamine with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol [1]. It is the acetylated analog of the psychedelic compound 4-HO-MiPT (miprocin) and a structural homologue of 4-AcO-DMT . In the context of scientific research, Mipracetin is primarily employed as a tool compound to investigate structure-activity relationships (SAR) within the serotonergic system, specifically probing the functional consequences of 4-position substitution on 5-HT2A receptor agonism and transporter interactions .

Why Procuring Mipracetin (4-AcO-MiPT) is Not Equivalent to Other 4-Substituted Tryptamines for Research


In scientific research, the functional and pharmacological profile of a 4-substituted tryptamine is exquisitely sensitive to minor structural modifications. Simply procuring a generic '4-substituted tryptamine' or a close analog like 4-AcO-DMT or 4-HO-MiPT is not a valid substitute for Mipracetin. The specific combination of the N-methyl-N-isopropyl amine substitution with a 4-acetoxy group confers a unique, quantifiable profile at key target receptors and transporters [1]. As detailed in the evidence below, this specific molecular architecture leads to distinct differences in 5-HT1A affinity and serotonin transporter (SERT) inhibition when compared directly to its 4-hydroxy and 4-methoxy analogs [1]. Using a different analog would therefore introduce a confounding variable in any study focused on serotonergic pharmacology, making the precise procurement of Mipracetin a scientific necessity for reproducible, mechanism-based experiments.

Mipracetin (4-AcO-MiPT) Procurement Guide: Quantified Differentiation from Closest Analogs


Mipracetin vs. 4-MeO-MiPT: Differential Affinity for the 5-HT1A Receptor

In a direct, head-to-head comparison, Mipracetin (4-AcO-MiPT) demonstrates a lack of appreciable affinity for the 5-HT1A receptor, in stark contrast to its 4-methoxy analog, 4-MeO-MiPT. Radioligand binding assays revealed that 4-MeO-MiPT binds to 5-HT1A with a Ki of 347 nM, whereas 4-AcO-MiPT did not display nanomolar affinity [1]. This provides a clear and quantifiable differentiation point between the two compounds.

5-HT1A Receptor Binding Affinity Serotonergic Psychedelics Neuropharmacology

Mipracetin vs. 4-MeO-MiPT: Quantified Reduction in Serotonin Transporter (SERT) Inhibition

Mipracetin (4-AcO-MiPT) exhibits significantly weaker inhibition of the serotonin transporter (SERT) compared to its 4-methoxy analog. In direct head-to-head experiments, 4-MeO-MiPT potently inhibited SERT with an IC50 of 57 nM, whereas Mipracetin's IC50 value was substantially higher, falling within a range of 423–1,398 nM [1]. This represents a >7-fold reduction in SERT inhibition potency.

Serotonin Transporter SERT Uptake Inhibition Polypharmacology

Mipracetin, 4-HO-MiPT, and 4-MeO-MiPT: Comparable In Vivo Potency for Inducing Head-Twitch Response (HTR)

Despite differences in their in vitro profiles, Mipracetin (4-AcO-MiPT) demonstrates comparable in vivo potency to its 4-hydroxy (4-HO-MiPT) and 4-methoxy (4-MeO-MiPT) analogs in the head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A activation. The ED50 values for inducing HTRs were similar across all three compounds, with a range of 0.75–0.97 mg/kg [1]. This indicates that the 4-acetoxy substitution yields equivalent functional potency in this key behavioral model.

Head-Twitch Response HTR In Vivo Pharmacology 5-HT2A Functional Assay

Mipracetin vs. 4-HO-MiPT: A Class-Level Inference on Potency as an Acetylated Prodrug

Based on established structure-activity relationships within the 4-substituted tryptamine class, 4-acetoxy substituted tryptamines like Mipracetin are generally observed to be less potent than their 4-hydroxy counterparts . This is a class-level inference suggesting that Mipracetin (4-AcO-MiPT) may exhibit reduced potency compared to its direct metabolite, 4-HO-MiPT. This characteristic is consistent with its expected role as an acetylated prodrug, requiring in vivo deacetylation to form the active 4-hydroxy metabolite .

Prodrug Pharmacokinetics Structure-Activity Relationship Metabolism

Mipracetin (4-AcO-MiPT) Applications: Scenarios Where Differentiated Pharmacology Provides a Research Advantage


Isolating 5-HT2A-Mediated Signaling in Polypharmacological Investigations

Mipracetin is ideally suited for in vitro and in vivo studies where the primary objective is to activate the 5-HT2A receptor while minimizing confounding effects from other serotonergic targets. The evidence demonstrates that unlike 4-MeO-MiPT, Mipracetin does not exhibit high-affinity binding to the 5-HT1A receptor [1]. Furthermore, its potency for inhibiting the serotonin transporter (SERT) is >7-fold weaker than that of 4-MeO-MiPT, with an IC50 between 423–1,398 nM [1]. This profile makes Mipracetin a more selective probe for 5-HT2A compared to the more polypharmacological 4-MeO analog. Researchers investigating pure 5-HT2A pharmacology can use Mipracetin to reduce data variability introduced by concurrent 5-HT1A modulation or SERT blockade.

Comparative Structure-Activity Relationship (SAR) Studies of 4-Position Tryptamine Substitutions

Mipracetin is a critical reference compound for SAR studies examining the functional consequences of different 4-position substitutions on the N-methyl-N-isopropyltryptamine scaffold. Its directly comparable in vivo potency (ED50 range = 0.75–0.97 mg/kg) to 4-HO-MiPT and 4-MeO-MiPT in the head-twitch response assay establishes it as a functionally equivalent 5-HT2A agonist in a key behavioral model [1]. This allows researchers to directly compare the impact of the 4-acetoxy group against 4-hydroxy and 4-methoxy groups on other off-target parameters (e.g., adrenergic or sigma receptor interactions) while being confident that 5-HT2A-mediated behavioral output remains constant. This unique combination of comparable central efficacy with distinct peripheral binding profiles makes Mipracetin an indispensable tool for dissecting the SAR of this pharmacophore.

Prodrug Metabolism and Pharmacokinetic Investigations of 4-Acetoxytryptamines

Mipracetin serves as a prototypical agent for studying the pharmacokinetics and metabolism of 4-acetoxytryptamine prodrugs. The class-level inference that 4-acetoxy tryptamines are generally less potent than their 4-hydroxy counterparts supports the hypothesis that Mipracetin acts as a prodrug, requiring in vivo deacetylation to form the active metabolite 4-HO-MiPT . Researchers in drug metabolism and pharmacokinetics (DMPK) can utilize Mipracetin to investigate the rate and extent of this conversion in various biological matrices, compare the oral bioavailability of the prodrug versus the active moiety, and develop analytical methods (e.g., LC-MS/MS) to differentiate between parent and metabolite concentrations in preclinical species .

Development of Analytical Reference Standards for Forensic Toxicology

The identification of Mipracetin in commercial products positions it as a relevant novel psychoactive substance (NPS) requiring robust analytical detection methods . Forensic toxicology laboratories engaged in NPS surveillance require high-purity reference standards of Mipracetin to develop and validate sensitive analytical assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Procuring a verified reference standard of Mipracetin is essential for accurate identification and quantification of this substance in seized materials and biological samples, enabling effective monitoring of its emergence and distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mipracetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.